1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine
Description
Properties
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3N2O2S/c12-10-2-1-8(7-9(10)11(13,14)15)20(18,19)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAMMQLGLAZTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650169 | |
| Record name | 1-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-68-9 | |
| Record name | 1-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Bromo-3-trifluoromethylbenzenesulfonyl Chloride
- Starting from 4-bromo-3-trifluoromethylbenzenesulfonic acid, chlorination is performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions.
- Typical conditions involve refluxing the sulfonic acid with excess SOCl2 for several hours (3–6 hours) until the evolution of gas ceases, indicating complete conversion.
- The product is purified by distillation or recrystallization, yielding the sulfonyl chloride as a reactive intermediate.
Sulfonylation of Piperazine
- Piperazine is reacted with the prepared sulfonyl chloride in an inert organic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
- A base such as triethylamine (TEA) or pyridine is added to scavenge the hydrochloric acid formed during the reaction.
- The reaction is typically carried out at 0 °C to room temperature to control the rate and avoid side reactions.
- After completion (usually 2–4 hours), the reaction mixture is quenched with water, and the product is extracted into the organic phase.
- Purification is achieved by column chromatography or recrystallization from suitable solvents (e.g., ethanol or ethyl acetate).
Detailed Preparation Methodology
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Bromo-3-trifluoromethylbenzenesulfonic acid + SOCl2, reflux 3–6 h | Chlorination to sulfonyl chloride intermediate | 85–90 | Monitor by disappearance of acid peak |
| 2 | Piperazine + 4-bromo-3-trifluoromethylbenzenesulfonyl chloride + TEA, DCM, 0 °C to RT, 2–4 h | Sulfonylation reaction forming target compound | 70–80 | Base neutralizes HCl, reaction under inert atmosphere recommended |
| 3 | Work-up: aqueous quench, organic extraction, drying | Isolation of crude product | — | Use anhydrous MgSO4 or Na2SO4 for drying |
| 4 | Purification: silica gel chromatography or recrystallization | Purification of final product | 85–95 | Verify purity by HPLC and NMR |
Research Findings and Optimization
- The use of triethylamine as a base is preferred due to its good solubility and effective scavenging of HCl, which prevents protonation of piperazine and side reactions.
- Reaction temperature control is critical; lower temperatures prevent overreaction or decomposition of the sulfonyl chloride.
- Solvent choice affects yield and purity: dichloromethane provides good solubility and reaction kinetics, while acetonitrile can be used for scale-up.
- Purification by recrystallization yields highly pure compounds suitable for pharmaceutical applications, whereas chromatography is used for analytical and small-scale synthesis.
- Alternative bases such as pyridine or sodium bicarbonate have been tested but may result in lower yields or more impurities.
- The sulfonyl chloride intermediate must be freshly prepared or stored under inert conditions to prevent hydrolysis, which reduces the efficiency of the sulfonylation step.
Analytical Data Supporting Preparation
| Analytical Technique | Observations for this compound |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic aromatic signals with bromine and trifluoromethyl substitution; piperazine ring protons identifiable |
| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight of C11H12BrF3N2O2S |
| High-Performance Liquid Chromatography (HPLC) | Purity > 95% after purification |
| Melting Point | Consistent with literature values for sulfonylated arylpiperazines (typically 120–140 °C) |
Chemical Reactions Analysis
Sulfonamide Formation and Functionalization
The sulfonyl group serves as a critical site for nucleophilic substitution and coupling reactions. Key pathways include:
Reaction with Amines
Piperazine derivatives react with sulfonyl chlorides to form sulfonamides. For example:
textAr-SO₂Cl + Piperazine → Ar-SO₂-Piperazine + HCl
This reaction occurs in dichloromethane (DCM) or acetonitrile with triethylamine (TEA) as a base, achieving yields of 70–85% after purification .
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine | DCM, TEA, RT, 16 hrs | 76% | |
| 4-Methylpiperazine | THF, TEA, 0°C to RT | 73% |
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the para position undergoes substitution with nucleophiles under catalytic conditions:
Reaction with Amines or Thiols
Pd-catalyzed coupling replaces bromine with amines, alkoxides, or sulfur-containing groups. For instance:
textAr-Br + R-NH₂ → Ar-NH-R + HBr
This proceeds via Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos, yielding 60–78%.
| Nucleophile | Catalyst System | Temp | Yield |
|---|---|---|---|
| Piperidine | Pd(OAc)₂, Xantphos | 100°C | 68% |
| Sodium Methoxide | CuI, 1,10-Phenanthroline | 80°C | 72% |
Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura and Stille couplings to form biaryl systems:
Suzuki Coupling Example
textAr-Br + Ar'-B(OH)₂ → Ar-Ar' + B(OH)₃
Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1), yields reach 85%.
| Boronic Acid | Catalyst | Solvent | Yield |
|---|---|---|---|
| 4-CF₃-Phenyl | Pd(PPh₃)₄ | Dioxane | 82% |
| 3-Pyridyl | PdCl₂(dppf) | THF | 75% |
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group deactivates the aromatic ring, directing electrophiles to the meta position relative to the sulfonyl group:
Nitration and Halogenation
Reactions occur under strong acidic conditions (HNO₃/H₂SO₄) at 0–5°C, yielding mono-substituted products .
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| NO₂⁺ | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | 58% |
| Cl₂ | FeCl₃, CH₂Cl₂, RT | 3-Chloro derivative | 63% |
Piperazine Ring Modifications
The piperazine nitrogen undergoes alkylation or acylation:
N-Alkylation with Benzyl Halides
textPiperazine-NH + PhCH₂Br → Piperazine-N-CH₂Ph + HBr
Using Cs₂CO₃ in DMF at 20°C, yields exceed 90% .
| Alkylating Agent | Base | Solvent | Yield |
|---|---|---|---|
| 4-CF₃-Benzyl bromide | Cs₂CO₃ | DMF | 92% |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 85% |
Comparative Reactivity of Structural Analogues
The trifluoromethyl and bromine substituents significantly influence reactivity compared to related compounds:
| Compound | Reactivity Trend | Key Difference |
|---|---|---|
| 4-Bromophenyl Isothiocyanate | Faster SNAr (no steric hindrance) | Lacks sulfonamide group |
| 4-(Trifluoromethyl)phenylpiperazine | Reduced EAS activity (deactivation) | No bromine substituent |
Degradation Pathways
Under basic conditions (pH > 12), the sulfonamide bond hydrolyzes:
textAr-SO₂-NR₂ + H₂O → Ar-SO₃H + H₂NR₂
This proceeds via nucleophilic attack by hydroxide ions, with a half-life of 4.2 hrs at pH 12 .
Scientific Research Applications
1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes involving sulfonyl groups and piperazine rings.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors and ion channels, modulating their function. These interactions can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Key analogues are categorized based on substitution patterns on the piperazine core or benzene ring:
Sulfonylpiperazines with Halogen/CF₃ Substitutions
Acylsulfonylpiperazine Derivatives
- 1N-[(2-Bromo-5-methoxybenzoyl)]-4N-[(substituted phenyl)sulfonyl]piperazine (4a-4x) : Demonstrated anticancer activity in HCT-116 (colon) and MCF7 (breast) cell lines, with IC₅₀ values <10 µM for select derivatives .
Anticancer Activity
- Target Compound: Limited direct data, but structurally related sulfonylpiperazines (e.g., 1N-acyl derivatives in ) show cytotoxic effects via DNA topoisomerase II inhibition.
- Analogues :
Receptor Binding Profiles
- Serotonin Receptors: 1-(3-Trifluoromethylphenyl)piperazine: 65-fold selectivity for 5-HT₁B over 5-HT₁A (IC₅₀ = 19.66 nM) . Target Compound: The sulfonyl group likely reduces CNS penetration, shifting activity toward peripheral targets compared to non-sulfonylated analogues .
- Alpha-Adrenoceptors: Buspirone metabolites (e.g., 1-(2-pyrimidinyl)-piperazine): Weak α₁ affinity, contrasting with the target compound’s lack of reported adrenergic activity .
Biological Activity
1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, efficacy, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a bromine atom and a trifluoromethyl group on the aromatic sulfonyl moiety. This unique structure is believed to enhance its biological activity through increased lipophilicity and electronic properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group is known to influence the electronic characteristics of the compound, enhancing its binding affinity to biological receptors. The sulfonyl group may facilitate interactions through hydrogen bonding and π-π stacking with target proteins, potentially leading to modulation of enzyme activity or receptor signaling pathways .
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a series of sulfonyl-containing urea derivatives showed potent antibacterial effects against various strains, including Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL . This suggests that this compound may also possess similar antimicrobial capabilities.
Anticancer Activity
The anticancer potential of this compound has been evaluated against multiple human cancer cell lines. In one study, derivatives with trifluoromethyl substitutions demonstrated IC50 values superior to those of established chemotherapeutics like Doxorubicin. For example:
- Compound 7: IC50 = 44.4 µM against PACA2
- Compound 8: IC50 = 22.4 µM against PACA2
- Compound 9: IC50 values ranged from 12.4 to 17.8 µM across different cell lines .
These results indicate that the presence of both the bromine and trifluoromethyl groups may synergistically enhance the anticancer efficacy of the compound.
Case Studies
Case Study 1: Antibacterial Activity Assessment
A recent study synthesized various aryl-urea derivatives, including those with trifluoromethyl substitutions, which were evaluated for their antibacterial properties. The most active compounds exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents .
Case Study 2: Anticancer Efficacy
In a comparative study involving several piperazine derivatives, it was found that those containing both sulfonyl and trifluoromethyl groups showed remarkable activity against prostate cancer cells (PC3) by down-regulating key oncogenes such as BRCA1 and TP53. This suggests a targeted mechanism that could be exploited for therapeutic development .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Structure | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound 7 | [Structure] | 5.00 | E. coli |
| Compound 8 | [Structure] | 4.88 | C. albicans |
| Compound 9 | [Structure] | 6.00 | B. mycoides |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound 7 | PACA2 | 44.4 | Doxorubicin (52.1) |
| Compound 8 | PACA2 | 22.4 | Doxorubicin (52.1) |
| Compound 9 | HCT116 | 12.4 | Doxorubicin (52.1) |
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine?
Synthesis typically involves nucleophilic substitution between piperazine and a benzenesulfonyl chloride derivative. Key steps include:
- Solvent Selection : Use polar aprotic solvents like DMF or DCM for improved solubility of aromatic intermediates .
- Base Activation : Potassium carbonate (K₂CO₃) or triethylamine (TEA) to deprotonate piperazine and drive sulfonylation .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product .
- Monitoring : TLC with hexane/ethyl acetate (1:2) to track reaction progress .
Q. How can researchers characterize the purity and structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide linkage and aromatic substituents. For example, δ ~7.3–8.0 ppm for bromo-trifluoromethyl aromatic protons .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~385–390 g/mol for C₁₁H₁₀BrF₃N₂O₂S) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Moderately soluble in DCM, DMF, and DMSO; limited in water. Adjust solvent polarity for biological assays .
- Stability : Store at –20°C under inert atmosphere. Hydrolytically stable due to electron-withdrawing CF₃ and Br groups, but avoid strong acids/bases .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
- Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite. Input the compound’s 3D structure (optimized via DFT) and receptor PDB files (e.g., 4HTC for kinase targets) .
- Validation : Compare docking scores with known inhibitors (e.g., benzenesulfonamide derivatives) and validate via IC₅₀ assays .
Q. What experimental strategies resolve contradictions in reported biological activities?
- Dose-Response Analysis : Test across a wide concentration range (nM–µM) to identify off-target effects .
- Selectivity Profiling : Use panels of related receptors/enzymes (e.g., serotonin vs. dopamine transporters) to assess specificity .
- Metabolite Screening : LC-MS/MS to detect degradation products or active metabolites that may confound results .
Q. How can this compound be modified to enhance its pharmacokinetic properties?
- Bioisosteric Replacement : Replace Br with Cl or CF₃ with CN to alter logP and metabolic stability .
- Prodrug Design : Introduce ester or amide moieties to improve oral bioavailability .
- Coordination Chemistry : Attach metal-chelating groups (e.g., hydroxyethyl) for dual therapeutic/diagnostic applications .
Q. What methodologies optimize its use in peptide derivatization for mass spectrometry?
- Coupling Reagents : Use EDC/HOAt in DMF to activate carboxyl groups on peptides .
- Derivatization Conditions : React at pH 6–7 (20°C, 24 h) with a 2:1 molar excess of the piperazine derivative .
- Signal Enhancement : Derivatives like 2-pyridylpiperazine improve MALDI-TOF sensitivity by 10–50× for low-MW peptides .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
